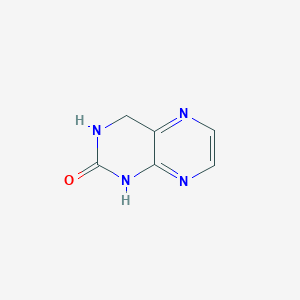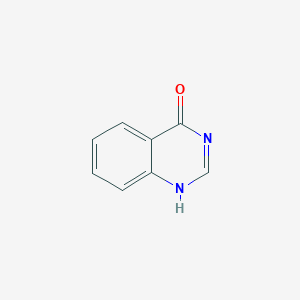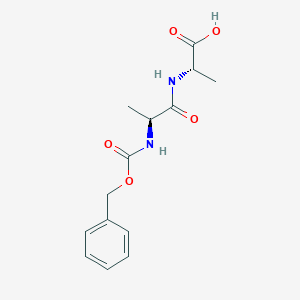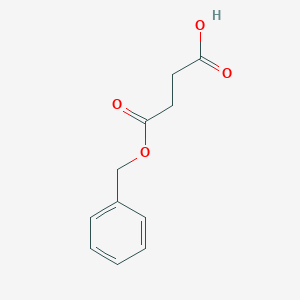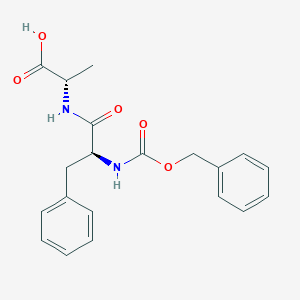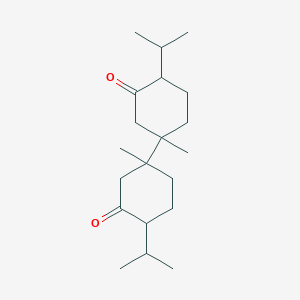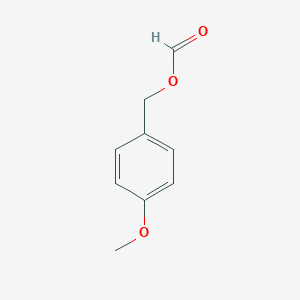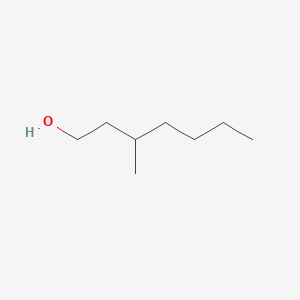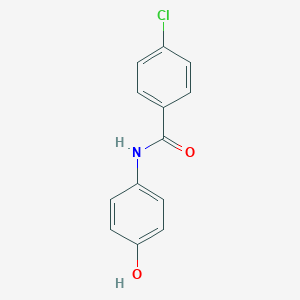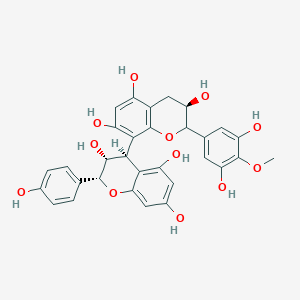
2-Phenylamino-thiazol-4-on
Übersicht
Beschreibung
OSM-S-286 ist eine Verbindung, die zur Serie der Aminothienopyrimidine gehört und auf ihr Potenzial zur Behandlung von Malaria untersucht wurde. Diese Verbindung ist Teil des Open Source Malaria-Projekts, das sich zum Ziel gesetzt hat, durch Open-Source-Zusammenarbeit neue antimalariawirksame Medikamente zu entwickeln. Die Serie der Aminothienopyrimidine, einschließlich OSM-S-286, hat eine vielversprechende Aktivität gegen Plasmodium falciparum gezeigt, den Parasiten, der für die schwerste Form von Malaria verantwortlich ist .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als wertvolles Gerüst für die Entwicklung neuer chemischer Einheiten mit potenziellen therapeutischen Anwendungen.
Biologie: OSM-S-286 hat eine signifikante Aktivität gegen Plasmodium falciparum gezeigt, was es zu einem vielversprechenden Kandidaten für die Entwicklung antimalariawirksamer Medikamente macht.
Medizin: Die Fähigkeit der Verbindung, das Wachstum von Malariaparasiten zu hemmen, macht sie zu einer potenziellen Behandlung für Malaria.
Industrie: OSM-S-286 kann als Leitverbindung für die Entwicklung neuer antimalariawirksamer Medikamente verwendet werden und trägt zu den Bemühungen der Pharmaindustrie bei, Malaria zu bekämpfen
Wirkmechanismus
OSM-S-286 entfaltet seine Wirkung, indem es die Aktivität der Plasmodium falciparum Asparagin-tRNA-Synthetase hemmt. Dieses Enzym ist für die Proteinsynthese im Malariaparasiten entscheidend. Durch die Hemmung dieses Enzyms stört OSM-S-286 die Proteinsynthese, was zum Tod des Parasiten führt. Der Wirkmechanismus der Verbindung beinhaltet die Bildung eines kovalenten Addukts mit dem Enzym, wodurch seine Aktivität effektiv blockiert wird .
Wirkmechanismus
Target of Action
2-Phenylamino-thiazol-4-one is a versatile compound with a wide range of biological targets. It has been found to have antimicrobial properties, indicating that its primary targets could be bacterial and fungal cells . It has also been suggested that this compound may target human mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are crucial for human tumorigenesis and development . Moreover, it has been tested for its effect on Adenylate kinase .
Mode of Action
It is known that thiazole derivatives exhibit a broad extent of pharmacological and biological activities using weak interactions with receptors and enzymes in the biological system . For instance, in the case of Mnks, the compound may inhibit their activity, thereby affecting tumorigenesis .
Biochemical Pathways
The biochemical pathways affected by 2-Phenylamino-thiazol-4-one are likely to be diverse, given its wide range of biological activities. For instance, in its role as an antimicrobial agent, it may disrupt essential biochemical pathways in bacterial and fungal cells . When targeting Mnks, it may affect the MAPK signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives are generally influenced by the nature and position of the substituents on the thiazole ring .
Result of Action
The result of the action of 2-Phenylamino-thiazol-4-one can vary depending on its target. As an antimicrobial agent, it can inhibit the growth of bacterial and fungal cells . When targeting Mnks, it may inhibit tumorigenesis . It has also been suggested that this compound may have an effect on Adenylate kinase .
Safety and Hazards
Zukünftige Richtungen
Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have shown potential biological activities such as anti-HIV, anti-tumor, anthelmintic, anti-inflammatory, anti-convulsant, and anti-fungal agents . Therefore, they are potential candidates for further optimization and development as lead compounds .
Biochemische Analyse
Biochemical Properties
2-Phenylamino-thiazol-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the thiazole ring, which is highly reactive due to an acidic proton at C-2 . This makes 2-Phenylamino-thiazol-4-one a key player in the synthesis of a wide range of new chemical compounds .
Cellular Effects
The effects of 2-Phenylamino-thiazol-4-one on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of 2-Phenylamino-thiazol-4-one have been found to exhibit potent inhibitory activity against Mnk2, a kinase crucial for human tumourigenesis and development .
Molecular Mechanism
At the molecular level, 2-Phenylamino-thiazol-4-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain derivatives of 2-Phenylamino-thiazol-4-one have been found to reduce the expression level of the anti-apoptotic protein Mcl-1, promoting apoptosis in acute myeloid leukemia cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylamino-thiazol-4-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Phenylamino-thiazol-4-one can vary with different dosages in animal models. For instance, one study found that a certain analogue displayed the most activity, with a median effective dose (ED 50) of 18.4 mg/kg and a median toxic dose (TD 50) of 170.2 mg/kg .
Metabolic Pathways
2-Phenylamino-thiazol-4-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Phenylamino-thiazol-4-one is transported and distributed through various mechanisms. This could involve interaction with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von OSM-S-286 beinhaltet den Aufbau des Thienopyrimidin-Gerüsts, gefolgt von der Einführung verschiedener Substituenten, um seine biologische Aktivität zu verstärken. Der Syntheseweg beginnt typischerweise mit der Herstellung des Thiophen-Ausgangsmaterials, das dann einer Reihe von Reaktionen unterzogen wird, um den Thienopyrimidin-Kern zu bilden. Schlüsselschritte in der Synthese umfassen Halogenierung, Aminierung und Suzuki-Kupplungsreaktionen .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für OSM-S-286 nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseprozesse umfassen. Dies würde die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen erfordern, um die konsistente Produktion von OSM-S-286 mit hoher Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
OSM-S-286 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Thienopyrimidin-Gerüst zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Thienopyrimidin-Derivate, die weiter auf ihre biologische Aktivität untersucht werden können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
OSM-S-106: Eine weitere Verbindung aus der Serie der Aminothienopyrimidine, bekannt für ihre starke antimalariawirksame Aktivität.
TCMDC-135294: Eine strukturell verwandte Verbindung mit ähnlicher biologischer Aktivität.
Einzigartigkeit von OSM-S-286
OSM-S-286 ist aufgrund seines spezifischen Substitutionsschemas am Thienopyrimidin-Gerüst einzigartig, das seine Aktivität gegen Plasmodium falciparum verstärkt. Die Fähigkeit der Verbindung, ein kovalentes Addukt mit dem Zielenzym zu bilden, unterscheidet sie von anderen ähnlichen Verbindungen und bietet einen einzigartigen Wirkmechanismus .
Eigenschaften
IUPAC Name |
2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGBTPGRKGQPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359098 | |
| Record name | 2-Phenylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-27-7 | |
| Record name | 2-Phenylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylamino)-4,5-dihydro-1,3-thiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



